

Spectroscopic Profile of 1-Methyl-1,4-cyclohexadiene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1,4-cyclohexadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1,4-cyclohexadiene**, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical reference for professionals in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **1-Methyl-1,4-cyclohexadiene** are presented below.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-Methyl-1,4-cyclohexadiene** provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-Methyl-1,4-cyclohexadiene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.68	m	2H	H4, H5 (vinylic)
~5.45	m	1H	H2 (vinylic)
~2.65	m	4H	H3, H6 (allylic)
~1.65	s	3H	-CH ₃ (methyl)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for **1-Methyl-1,4-cyclohexadiene**

Chemical Shift (δ) ppm	Assignment
~134.0	C1 (quaternary vinylic)
~126.5	C4, C5 (vinylic)
~121.0	C2 (vinylic)
~30.0	C3, C6 (allylic)
~23.0	-CH ₃ (methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **1-Methyl-1,4-cyclohexadiene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3025	m	=C-H stretch (vinylic)
~2920	s	C-H stretch (aliphatic)
~1650	m	C=C stretch
~1440	m	CH ₂ scissoring
~670	s	=C-H bend (out-of-plane)

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of **1-Methyl-1,4-cyclohexadiene** is characterized by a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Data for **1-Methyl-1,4-cyclohexadiene**

m/z	Relative Intensity	Proposed Fragment
94	100%	[C ₇ H ₁₀] ⁺ (Molecular Ion)
79	~80%	[C ₆ H ₇] ⁺ (Loss of CH ₃)
66	~40%	[C ₅ H ₆] ⁺ (Retro-Diels-Alder fragmentation)

The fragmentation of **1-Methyl-1,4-cyclohexadiene** is proposed to occur primarily through two pathways: the loss of a methyl radical and a retro-Diels-Alder reaction. The retro-Diels-Alder fragmentation is a characteristic reaction of cyclohexene derivatives in mass spectrometry.[\[1\]](#)[\[2\]](#) [\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation:

- A solution of **1-Methyl-1,4-cyclohexadiene** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl_3 , ~0.6-0.7 mL) in a 5 mm NMR tube.

Instrumentation:

- A standard NMR spectrometer (e.g., Varian A-60D or equivalent) is used.[\[4\]](#)

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-10 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence with proton decoupling.
- Number of Scans: 128-1024 (or more, depending on concentration)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-150 ppm

FT-IR Spectroscopy

Sample Preparation:

- A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).[\[4\]](#)
Alternatively, a drop of the liquid can be placed directly on an ATR crystal.

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- The volatile liquid sample is typically introduced into the GC via direct injection or headspace analysis.

Instrumentation:

- A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

- Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters:

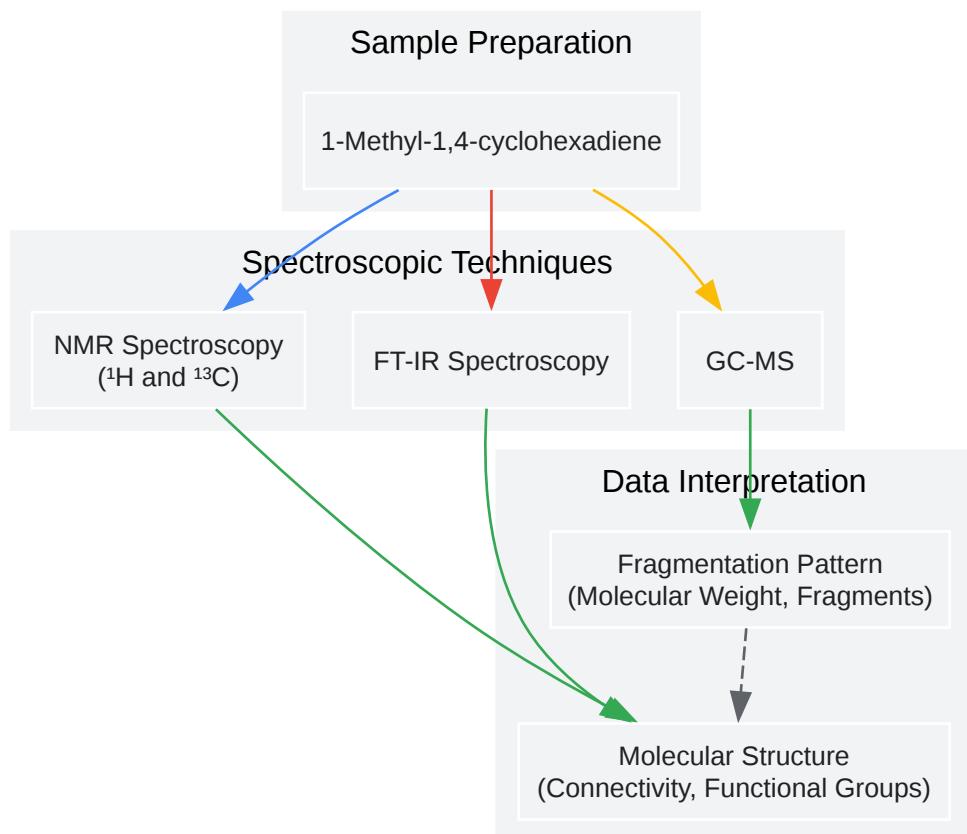
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 35-300 amu.
- Scan Speed: 2-3 scans/second.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Methyl-1,4-cyclohexadiene**.

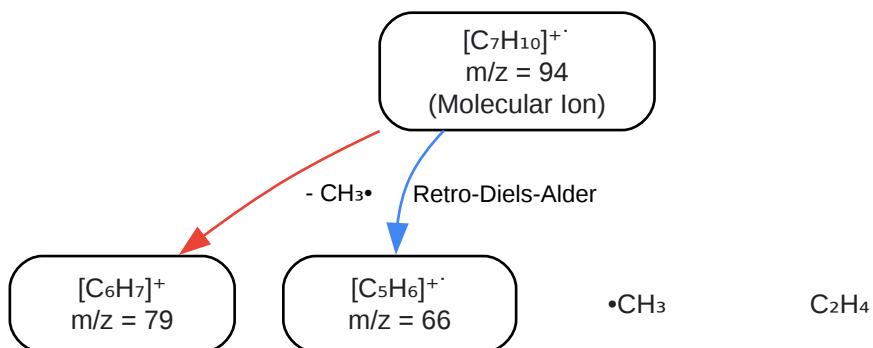


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Caption: Workflow for the spectroscopic analysis of **1-Methyl-1,4-cyclohexadiene**.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the proposed major fragmentation pathways for **1-Methyl-1,4-cyclohexadiene** in mass spectrometry.



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Caption: Proposed fragmentation of **1-Methyl-1,4-cyclohexadiene**.

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